molecular formula C8H13NO3 B12978183 Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

Cat. No.: B12978183
M. Wt: 171.19 g/mol
InChI Key: KRIGRMPEZXRRPX-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an oxazine ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization . Another method involves the use of aza-Michael addition as a key step in the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific ring structure and the resulting biological activities .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-8(11)6-1-2-9-3-4-12-5-7(6)9/h6-7H,1-5H2,(H,10,11)

InChI Key

KRIGRMPEZXRRPX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCOCC2C1C(=O)O

Origin of Product

United States

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